molecular formula C5H5BrN2O2 B14010934 5-Bromo-3-methylpyrimidine-2,4(1h,3h)-dione CAS No. 6832-03-7

5-Bromo-3-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B14010934
CAS No.: 6832-03-7
M. Wt: 205.01 g/mol
InChI Key: MIPBHTPYTFQWKA-UHFFFAOYSA-N
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Description

5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the bromination of 3-methyluracil. The reaction is carried out using bromine in an acetic acid medium. The reaction conditions include maintaining a temperature range of 0-5°C to ensure controlled bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is followed by purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 5-amino-3-methylpyrimidine-2,4(1H,3H)-dione, 5-thio-3-methylpyrimidine-2,4(1H,3H)-dione, and 5-alkoxy-3-methylpyrimidine-2,4(1H,3H)-dione.

    Oxidation and Reduction Reactions: Products include N-oxides and dihydropyrimidines, respectively.

Scientific Research Applications

5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom at the 5th position enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The compound can also undergo metabolic transformations to form active metabolites that exert their effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyluracil: Lacks the bromine atom at the 5th position.

    5-Bromo-2,4-dioxopyrimidine: Lacks the methyl group at the 3rd position.

    5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione: Contains a fluorine atom instead of bromine at the 5th position.

Uniqueness

5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various synthetic and research applications.

Properties

CAS No.

6832-03-7

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

5-bromo-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H5BrN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10)

InChI Key

MIPBHTPYTFQWKA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CNC1=O)Br

Origin of Product

United States

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